![molecular formula C6H7BN2O3S2 B13082881 2-(Methylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2h)-ol](/img/structure/B13082881.png)
2-(Methylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2h)-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol is a complex organic compound that belongs to the class of diazaborinins This compound is characterized by the presence of a thieno ring fused with a diazaborinin ring, along with a methylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene derivatives with diazaborine precursors. The reaction conditions often include the use of solvents such as ethanol or ethylene glycol and catalysts like potassium carbonate . The process may also involve heating the reaction mixture to facilitate the cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols.
Applications De Recherche Scientifique
2-(Methylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Methylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorinated Thieno[2′,3′4,5]benzo[1,2-d][1,2,3]triazole: This compound is similar in structure but contains a fluorine atom, which can influence its electronic properties and reactivity.
2H-benzo[d][1,2,3]triazole derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and physical properties.
Uniqueness
2-(Methylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol is unique due to the presence of the methylsulfonyl group, which imparts specific reactivity and stability to the compound. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Formule moléculaire |
C6H7BN2O3S2 |
|---|---|
Poids moléculaire |
230.1 g/mol |
Nom IUPAC |
1-hydroxy-2-methylsulfonylthieno[3,2-d]diazaborinine |
InChI |
InChI=1S/C6H7BN2O3S2/c1-14(11,12)9-7(10)5-2-3-13-6(5)4-8-9/h2-4,10H,1H3 |
Clé InChI |
DRXHMDGOVLYFIU-UHFFFAOYSA-N |
SMILES canonique |
B1(C2=C(C=NN1S(=O)(=O)C)SC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-propan-2-ylpropanamide](/img/structure/B13082805.png)
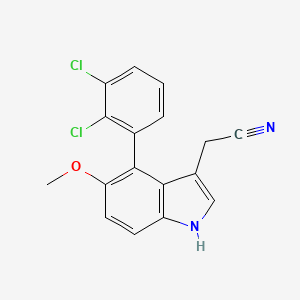
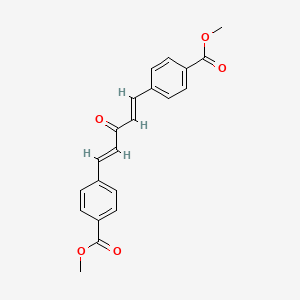
![(6E)-6-[amino(nitro)methylidene]-1H-pyridine-2-carboximidamide](/img/structure/B13082815.png)
![2-[(Methylamino)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B13082826.png)
![N-[2-(adamantan-1-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B13082827.png)
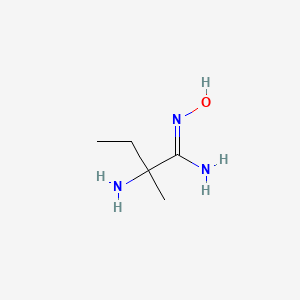
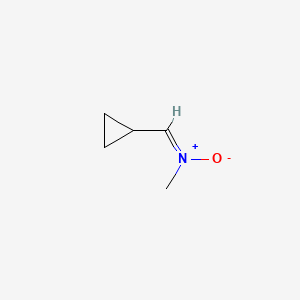
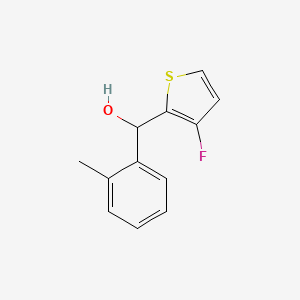
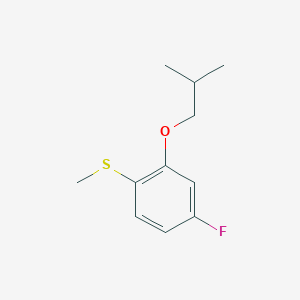
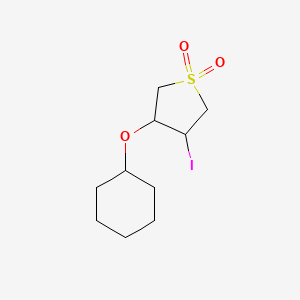
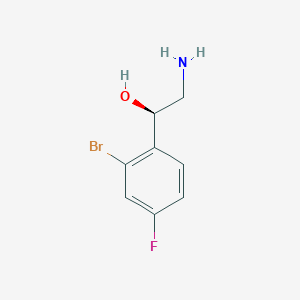

![5-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]-5-oxopentanoic acid](/img/structure/B13082863.png)
